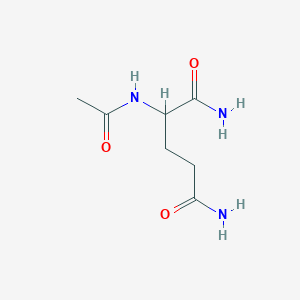

2-Acetamidopentanediamide

Description

Contextualization within Amidated Compounds Research

Amidated compounds, which contain one or more amide groups, are widespread in nature and play crucial roles in biochemistry. The amide bond is the defining feature of proteins, linking amino acids together. In addition to this central role, individual amino acids and small peptides can be C-terminally amidated, a post-translational modification that can significantly affect their stability and biological activity.

Research into amidated compounds is a vast field, encompassing everything from the synthesis of novel polyamides to the study of biologically active peptides. The introduction of an amide group can alter a molecule's properties, such as its solubility, stability, and ability to form hydrogen bonds. This makes the study of simple amidated compounds like 2-Acetamidopentanediamide valuable for understanding the fundamental contributions of the amide functional group to molecular behavior.

Significance in Organic Synthesis and Biochemical Studies

In organic synthesis, compounds like this compound can serve as building blocks or model compounds. The synthesis of such molecules allows for the development and refinement of methods for creating amide bonds, a fundamental transformation in organic chemistry. For instance, the synthesis of related glycopeptides has been explored using various protecting group strategies, highlighting the intricate methodologies required to build such molecules. nih.gov

From a biochemical perspective, this compound is a derivative of glutamine, an amino acid with numerous metabolic roles. Studying glutamine derivatives helps to elucidate the structure-activity relationships of glutamine-utilizing enzymes and transporters. While specific research on the biochemical roles of this compound is not extensively documented in publicly available literature, its structural similarity to glutamine suggests it could be a subject of interest in studies of metabolic pathways involving glutamine.

Historical Perspective of Relevant Amidated Compound Research Trajectories

The study of amides has a long and rich history, dating back to the early days of organic chemistry. The discovery and synthesis of the first amide, acetamide (B32628), paved the way for the investigation of this important functional group. A significant milestone in the history of amidated compounds was the recognition of the peptide bond as an amide linkage, which was crucial for understanding the structure of proteins.

Over the years, research has branched into numerous trajectories. One major area has been the development of methods for amide bond formation, which are central to peptide synthesis and the production of a wide range of pharmaceuticals and polymers. Another significant research path has been the study of the biological roles of amidated molecules, from simple amides to complex peptides and proteins. This has led to a deeper understanding of enzyme mechanisms, protein stability, and the roles of post-translational modifications. The exploration of simple, well-defined amidated compounds continues to provide fundamental insights that inform these broader areas of research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H13N3O3 |

| Molecular Weight | 187.2 g/mol |

| CAS Number | 18839-88-8 |

| Boiling Point | 630.1 °C at 760 mmHg |

| Flash Point | 334.9 °C |

| Density | 1.231 g/cm³ |

| Refractive Index | 1.506 |

| Storage Temperature | -15°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamidopentanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c1-4(11)10-5(7(9)13)2-3-6(8)12/h5H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPOMVPGGXUNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Acetamidopentanediamide

Strategies for De Novo Chemical Synthesis of 2-Acetamidopentanediamide

The de novo synthesis of this compound, also known as N-acetyl-L-glutamine, is most commonly achieved through the direct acetylation of L-glutamine. A prevalent method involves the use of acetic anhydride (B1165640) as the acetylating agent, often in the presence of a base such as pyridine (B92270). researchgate.net This approach selectively targets the α-amino group of L-glutamine to form the corresponding acetamide (B32628). The reaction is typically conducted at room temperature, with the product being purified through recrystallization.

Stereoselective Synthesis Approaches

Maintaining the stereochemical integrity of the chiral center at the α-carbon is a critical aspect of synthesizing this compound from its L-glutamine precursor. The direct acetylation of L-glutamine generally proceeds without racemization at the α-carbon, thus preserving the desired (S)-configuration of the final product.

In the broader context of amino acid synthesis, several stereoselective strategies are employed to ensure high enantiomeric purity. These methods are foundational to the synthesis of chiral molecules like this compound and its analogs. Key approaches include:

Use of Chiral Precursors: Starting with an enantiomerically pure precursor, such as L-glutamine, is the most direct way to ensure the stereochemistry of the product.

Chiral Auxiliaries: While not typically necessary for the simple acetylation of L-glutamine, the synthesis of more complex analogs can employ chiral auxiliaries to guide the stereochemical outcome of bond-forming reactions.

Enzymatic Resolutions: Biocatalytic methods can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Protecting Group Chemistry in this compound Synthesis

In the synthesis of peptides and more complex derivatives of this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions. frontiersin.org The glutamine residue possesses a reactive side-chain amide group that can participate in undesirable cyclization or deamidation reactions under certain conditions. smolecule.com

A commonly employed protecting group for the side-chain amide of glutamine is the trityl (Trt) group. smolecule.comnih.gov The trityl group is introduced by reacting the amino acid with trityl chloride in the presence of a base. smolecule.com This protecting group is stable under basic conditions but can be readily removed under acidic conditions, making it compatible with various peptide synthesis strategies. smolecule.com

The principle of orthogonal protection is crucial in multi-step syntheses. frontiersin.org This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. frontiersin.org For instance, in solid-phase peptide synthesis (SPPS) involving glutamine, the α-amino group might be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, while the side-chain amide is protected with an acid-labile trityl group. frontiersin.orgnih.gov This allows for the selective deprotection of the α-amino group for peptide bond formation without affecting the side-chain protection.

| Protecting Group | Functional Group Protected | Typical Deprotection Conditions |

| Trityl (Trt) | Side-chain amide of Glutamine | Mildly acidic conditions (e.g., trifluoroacetic acid) nih.gov |

| Fmoc | α-Amino group | Basic conditions (e.g., piperidine) frontiersin.org |

| Boc | α-Amino group | Acidic conditions (e.g., trifluoroacetic acid) |

Mechanistic Insights into Key Synthetic Steps

The synthesis of this compound via acetylation of L-glutamine with acetic anhydride in the presence of a base like pyridine follows a nucleophilic acyl substitution mechanism. The α-amino group of L-glutamine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The pyridine serves as a base to deprotonate the ammonium (B1175870) ion formed after the initial attack and to neutralize the acetic acid byproduct.

In the context of enzymatic synthesis, N-acetylglutamate synthase (NAGS) catalyzes the formation of N-acetylglutamate from glutamate (B1630785) and acetyl-CoA through a direct, one-step mechanism. wikipedia.org The α-amino group of glutamate directly attacks the carbonyl group of acetyl-CoA. wikipedia.org This enzymatic mechanism provides insight into the fundamental reactivity of the amino group in acetylation reactions.

The hydrolysis of the amide bond in this compound, which is the reverse of its formation, can occur under acidic or basic conditions. masterorganicchemistry.comchemguide.co.uk Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. chemguide.co.uk The stability of the N-acetyl group in this compound is notably higher than the free amino group of glutamine, which can be prone to degradation. frontiersin.orgacs.orgnih.gov

Derivatization Strategies for Advanced Research Applications

The chemical structure of this compound can be modified to create derivatives with tailored properties for various research applications. These derivatization strategies often focus on introducing reporter groups for detection or altering the molecule's structure to probe its chemical reactivity.

Introduction of Reporter Groups for Analytical Detection Enhancement

Reporter groups are chemical moieties that can be attached to a molecule of interest to facilitate its detection and quantification. Common reporter groups include fluorescent tags and biotin (B1667282).

Fluorescent Labeling: Fluorescently labeled analogs of glutamine and its derivatives can be synthesized to study their uptake and metabolism in biological systems. For example, fluorescent UDP-GlcNAc analogues have been synthesized to probe the activity of enzymes like chitin (B13524) synthase. nih.gov The general strategy involves coupling a fluorescent dye, which contains a reactive functional group, to the target molecule.

Biotinylation: Biotin is a vitamin that forms a very strong and specific interaction with the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited in biochemical assays. Biotin can be conjugated to peptides containing glutamine residues to facilitate their purification and detection. qyaobio.com The biotinylation can be directed to the N-terminus or a side chain, such as that of a lysine (B10760008) residue incorporated into a peptide sequence. qyaobio.com The use of a spacer arm between the biotin and the peptide can reduce steric hindrance.

| Reporter Group | Detection Principle | Application Example |

| Fluorescent Dyes | Emission of light upon excitation | Imaging cellular uptake and localization nih.gov |

| Biotin | High-affinity binding to avidin/streptavidin | Affinity purification and immunoassays qyaobio.com |

| Radioisotopes (e.g., ¹⁸F) | Detection of radioactive decay | Positron Emission Tomography (PET) imaging |

Structural Modification for Probing Chemical Reactivity

Altering the chemical structure of this compound can provide valuable insights into its chemical reactivity and biological function. Such modifications can include altering the peptide backbone or modifying the side chain.

Studies on the hydrolysis of amides have shown that the local chemical environment can significantly impact the stability of the amide bond. nih.gov For instance, the introduction of bulky groups near the amide can sterically hinder its hydrolysis. The decomposition of N-acetyl-L-glutamine has been studied under harsh conditions, revealing the formation of glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid, which provides information on its reactivity and degradation pathways. acs.org

Furthermore, the synthesis of conformationally constrained analogs of glutamic acid has been explored to understand the bioactive conformations of this amino acid at its receptors. These strategies, while not directly applied to this compound in the reviewed literature, represent a powerful approach to probing structure-activity relationships. By locking the molecule into specific three-dimensional arrangements, researchers can deduce the spatial requirements for its interaction with biological targets.

Strategies for Improving Chromatographic Separation

The effective separation and purification of this compound are crucial for its analysis and application. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, and its resolution can be optimized through various strategies. mastelf.comwjpmr.com

Key parameters that can be adjusted to enhance separation include the composition of the mobile phase, the properties of the stationary phase (column), flow rate, and temperature. mastelf.com For instance, in reverse-phase HPLC, increasing the aqueous component of the mobile phase can increase retention times, potentially leading to better separation of peaks. mastelf.com The use of buffering agents can control the ionization state of the analyte, which in turn improves peak shape and resolution. mastelf.com

Several strategies can be employed to improve the chromatographic separation of this compound:

Column Efficiency: Increasing the column's plate number, a measure of its efficiency, can enhance separation. This can be achieved by using longer columns or columns packed with smaller particles. chromatographytoday.com While longer columns increase analysis time, smaller particle sizes can improve separation without affecting the flow rate, though they may lead to higher backpressure. chromatographytoday.com

Mobile Phase Optimization: Adjusting the mobile phase composition is a powerful tool. For reverse-phase chromatography, modifying the ratio of organic solvent (like acetonitrile (B52724) or methanol) to water can significantly impact retention and selectivity. mastelf.comlibretexts.org A weaker solvent in the mobile phase increases the retention factor of solutes, leading to longer elution times and potentially better separation. libretexts.org

Gradient Elution: For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, can be employed. This allows for the optimization of separation for compounds with different retention behaviors within a single run. libretexts.org

Multidimensional Chromatography: Techniques like two-dimensional liquid chromatography (2D-LC) offer significantly higher separation power by using two different columns with distinct separation mechanisms. numberanalytics.comnih.gov This is particularly useful for resolving complex mixtures where one-dimensional HPLC is insufficient. nih.gov

Sample Preparation: Proper sample preparation, including filtration and dilution, is essential to prevent column clogging and ensure reproducible results. numberanalytics.comtorontech.com

A hypothetical example of an isocratic HPLC method for a related compound, acetanilide, and its derivatives used a mobile phase of 2-propanol, methanol, and water in an 8:18:74 (v/v) ratio on a C-18 column, achieving separation within 22 minutes. nih.gov Similar systematic optimization would be necessary for this compound.

Table 1: Factors Influencing HPLC Resolution

| Parameter | Effect on Resolution | Considerations |

|---|---|---|

| Column Length | Increased length generally improves resolution. chromatographytoday.com | Longer analysis time, increased backpressure. chromatographytoday.com |

| Particle Size | Smaller particles improve efficiency and resolution. chromatographytoday.com | Increased backpressure, requires high-pressure capable equipment. chromatographytoday.com |

| Mobile Phase Strength | Weaker solvent increases retention and can improve separation. libretexts.org | May lead to unacceptably long run times for some components. libretexts.org |

| Selectivity (α) | Changing mobile phase or stationary phase can alter selectivity, dramatically affecting resolution. libretexts.org | Finding the optimal selectivity can be complex. |

| Temperature | Can affect retention times and selectivity. | Optimization is often empirical. |

| Flow Rate | Lower flow rates can increase efficiency. | Longer analysis times. |

Chemical Reactivity Profiles of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: two amide moieties and an acetamido group. Amide groups are generally stable and unreactive due to resonance stabilization. mdpi.com However, they can undergo various reactions under specific conditions.

Oxidation is a significant degradation pathway for many pharmaceutical compounds, second only to hydrolysis. mdpi.com For molecules containing amide groups, oxidation can be complex, leading to a variety of degradation products. mdpi.com While specific studies on the oxidation of this compound are not prevalent, general principles of amide and related functional group oxidation can be inferred.

The presence of sulfur-containing residues like methionine and cysteine in peptides makes them particularly susceptible to oxidation. nih.gov Although this compound lacks these, the nitrogen and carbonyl groups within its structure can be sites for oxidative reactions. Oxidative degradation can be initiated by factors such as heat, light, and the presence of transition metals or peroxides. mdpi.com

A study on the oxidative degradation of secondary amides derived from p-aminophenol revealed a base-mediated pathway leading to primary amides, even without external oxidizing agents. nih.gov This highlights that the reaction environment can significantly influence oxidation pathways. nih.gov For a related compound, acetaminophen (B1664979), oxidation by permanganate (B83412) leads to products like p-benzoquinone. researchgate.net Another study on acetaminophen identified by-products such as hydroquinone, 1,4-benzoquinone, and acetamide upon degradation by advanced oxidation processes. researchgate.net

The general mechanisms of oxidative degradation include autoxidation (radical-mediated), peroxide-mediated nucleophilic/electrophilic reactions, and single-electron transfer to dioxygen. mdpi.com

Amide bonds can be hydrolyzed under both acidic and alkaline conditions, typically requiring heat. libretexts.org Acidic hydrolysis of an amide yields a carboxylic acid and an ammonium ion. libretexts.org In the case of this compound, this would lead to the cleavage of the amide bonds. Alkaline hydrolysis produces a carboxylate salt and ammonia (B1221849) gas. libretexts.org The stability of peptides in aqueous solutions is a critical concern, with hydrolysis being a primary degradation pathway. nih.gov The rate of hydrolysis is influenced by pH, temperature, and buffer composition. nih.gov

Amidation, the formation of an amide bond, is a fundamental reaction in organic chemistry. nih.gov While the direct reaction of a carboxylic acid and an amine is often inefficient, the use of activating agents can facilitate the reaction. libretexts.orghepatochem.com The amidation of esters with reagents like sodium amidoboranes can proceed rapidly at room temperature without a catalyst, offering a high-yield, chemoselective route to amides. nih.gov The reaction mechanism involves nucleophilic addition followed by proton transfer and elimination. nih.gov

The amide group possesses both nucleophilic (at the nitrogen) and electrophilic (at the carbonyl carbon) character, although the resonance delocalization of the nitrogen lone pair reduces the electrophilicity of the carbonyl carbon, making amides less reactive than ketones or esters. mdpi.comrahacollege.co.in

Nucleophilic Attack: Nucleophilic attack on the carbonyl carbon of the amide is a key step in reactions like hydrolysis. libretexts.org The reactivity of the amide towards nucleophiles can be enhanced by "activating" the amide group. This can be achieved, for example, by N-acylation, which decreases the resonance stabilization (amidicity) and increases the susceptibility of the carbonyl carbon to attack. mdpi.com Studies on twisted amides, where the planar geometry is disrupted, show they are highly reactive acylating agents. nsf.gov

Electrophilic Attack: Electrophilic attack can occur at the carbonyl oxygen or the nitrogen atom. The interaction of electrophiles with the amide group is central to understanding its reactivity. In electrophilic substitution reactions involving aromatic rings, the nature of the substituent on the ring dictates the position of the incoming electrophile. lumenlearning.comlibretexts.org While this compound is an aliphatic compound, the principles of electrophilic interactions with its functional groups are still relevant. Reactions involving electrophiles like N-iodo succinimide (B58015) have been used in amide synthesis, suggesting the formation of an N-halo amine intermediate. nih.gov

The substituents attached to the amide nitrogen and the carbonyl carbon significantly influence the amide's reactivity and the selectivity of its reactions. stpeters.co.inresearchgate.net

The nature of the substituent on the nitrogen atom of an amide affects its reactivity. researchgate.net For instance, in certain reactions, secondary amides with different N-substituents show varied reactivity, which can be attributed to steric hindrance and electronic effects. researchgate.net

In the context of aromatic systems, substituents are classified as activating or deactivating, and as ortho-, para-, or meta-directing for subsequent electrophilic substitutions. libretexts.orgmasterorganicchemistry.comlibretexts.org Activating groups donate electron density to the ring, making it more reactive, while deactivating groups withdraw electron density. masterorganicchemistry.com For example, an -OH group is strongly activating, whereas an -NO2 group is strongly deactivating. libretexts.org This is governed by a combination of inductive effects (through sigma bonds) and resonance effects (through pi systems). stpeters.co.in Halogens, for instance, are deactivating due to their strong inductive electron withdrawal, but they are ortho-, para-directing because their lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation. lumenlearning.commasterorganicchemistry.com

For aliphatic compounds like this compound, the electronic and steric properties of the acetamido group and the terminal amide groups will influence the reactivity of the entire molecule. Structure-activity relationship (SAR) studies on various classes of compounds, including nucleoside analogues and inhibitors of specific enzymes, consistently demonstrate that even small changes in substituents can lead to significant differences in biological activity and chemical reactivity. nih.govnih.govplos.orgfrontiersin.org For example, in a series of cephalosporin (B10832234) derivatives, the nature of the alkyl substituents on an amidino group had a profound impact on their antibacterial activity. nih.gov Similarly, in a series of LSD1 inhibitors, the presence of a terminal basic amine group in a substituent significantly increased inhibitory activity and selectivity. plos.org

Enzymatic and Biotechnological Production of 2 Acetamidopentanediamide

Biocatalytic Approaches for 2-Acetamidopentanediamide Synthesis

Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations. For the synthesis of this compound, the key reaction is the formation of amide bonds.

The synthesis of this compound involves the formation of two amide bonds. A variety of enzymes, broadly classified as hydrolases and ligases, are known to catalyze amidation reactions and could be potential candidates for this synthesis. rsc.org

Hydrolases in Reverse: Lipases and proteases, which naturally catalyze the hydrolysis of esters and amides, can be employed in reverse to synthesize amide bonds. rsc.orgnih.gov This is often achieved by conducting the reaction in non-aqueous solvents or in systems with low water activity to shift the thermodynamic equilibrium towards synthesis. rsc.org Lipase B from Candida antarctica (CAL-B) is one of the most extensively studied and utilized lipases for amidation reactions due to its high stability and broad substrate scope. rsc.org Another class of hydrolases, amidases (acylamide amidohydrolase), which hydrolyze amide bonds, could also potentially be used in reverse under specific conditions. wikipedia.org

Ligases: ATP-dependent amide bond-forming enzymes, or ligases, offer an alternative strategy that can be performed in aqueous environments. rsc.orgnih.gov These enzymes utilize the energy from ATP hydrolysis to activate a carboxyl group, facilitating its reaction with an amine. nih.gov The ATP-grasp family of enzymes is a notable example, catalyzing the formation of an acylphosphate intermediate which then reacts with an amine. nih.gov Enzymes like the coronafacic acid ligases (CfaL) have been identified that can directly couple carboxylic acids and amines. nature.com

The characterization of candidate enzymes would involve determining their substrate specificity, kinetic parameters (such as Km and kcat), optimal pH and temperature, and stability. For the synthesis of this compound, an ideal enzyme would exhibit high activity and selectivity towards a suitable precursor, such as 2-acetamidopentanedioic acid or its esters, and ammonia (B1221849) or an ammonia source.

Table 1: Potential Enzyme Classes for this compound Synthesis

| Enzyme Class | Catalytic Strategy | Key Considerations |

|---|---|---|

| Lipases/Proteases | Reverse hydrolysis/Aminolysis of esters | Requires low water activity; often used in organic solvents. rsc.org |

| Amidases | Reverse hydrolysis | Equilibrium is unfavorable in aqueous solution. wikipedia.org |

To achieve high yields and efficiency, the optimization of reaction conditions and bioprocess parameters is crucial. rsc.org This involves a systematic investigation of various factors that can influence enzyme activity and reaction equilibrium. researchgate.net

Reaction Medium: For hydrolase-catalyzed synthesis, the choice of a non-aqueous solvent is critical. Factors such as solvent polarity (log P) can significantly impact enzyme activity and stability. mdpi.com For ligase-catalyzed reactions in aqueous media, buffer type, pH, and ionic strength need to be optimized. cytivalifesciences.com

Substrate and Enzyme Concentration: The molar ratio of the acyl donor to the amine source, as well as the concentration of the enzyme, will affect the reaction rate and final product yield. mdpi.com

Temperature and pH: Every enzyme has an optimal temperature and pH range for its activity. cytivalifesciences.com These parameters must be carefully controlled to maximize the reaction rate while maintaining enzyme stability.

Bioprocess Control: In a bioreactor setting, parameters such as agitation speed, oxygen supply (for whole-cell systems), and pressure must be monitored and controlled to ensure a homogeneous reaction environment and optimal enzyme performance. cytivalifesciences.comncert.nic.in The removal of byproducts that may inhibit the enzyme can also be a critical factor for process efficiency. researchgate.net

Machine learning algorithms and statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the multidimensional parameter space and identify the optimal conditions for the enzymatic synthesis of this compound. rsc.org

A significant consideration for the industrial application of biocatalysts is their cost. Enzyme immobilization, the process of confining enzymes to a solid support, is a key strategy to address this by allowing for enzyme recovery and reuse over multiple reaction cycles. frontiersin.org Immobilization can also enhance enzyme stability under harsh reaction conditions. frontiersin.orgd-nb.info

Immobilization Techniques: Various methods can be used for immobilization, including adsorption, covalent attachment, entrapment, and cross-linking. nih.gov Covalent attachment to supports like porous silica (B1680970) particles or polymeric resins often results in stable systems with minimal enzyme leaching. d-nb.infonih.gov

Support Materials: A wide range of materials can be used as supports, including natural polymers like alginate and chitosan (B1678972), and synthetic polymers such as polyurethane and polyvinyl chloride. nih.gov The choice of support depends on the enzyme, the reaction conditions, and the cost. Porous materials are often favored as they provide a high surface area for enzyme loading. nih.gov

Benefits of Immobilization: Besides reusability, immobilization can lead to improved thermal and operational stability of the enzyme. mdpi.com It also simplifies the downstream processing by allowing for easy separation of the biocatalyst from the reaction mixture. frontiersin.org For instance, enzymes immobilized on chitosan beads have demonstrated good reusability in chiral amine synthesis. nih.gov

Table 2: Common Enzyme Immobilization Strategies

| Immobilization Method | Description | Advantages |

|---|---|---|

| Adsorption | Physical binding of the enzyme to the support surface. | Simple and mild conditions. |

| Covalent Attachment | Formation of covalent bonds between the enzyme and the support. | Strong binding, prevents leaching. d-nb.info |

| Entrapment | Physical confinement of the enzyme within a porous matrix. | Protects the enzyme from the bulk environment. |

Optimization of Enzymatic Reaction Conditions and Bioprocess Parameters

Metabolic Engineering for Enhanced Biosynthesis or Production

Metabolic engineering offers a powerful alternative to in vitro enzymatic synthesis by harnessing the entire metabolic network of a microorganism to produce a target molecule from simple carbon sources. pnnl.gov

The first step in designing a biosynthetic route for this compound is to identify potential precursor pathways within a host microorganism, such as Escherichia coli or Saccharomyces cerevisiae. The biosynthesis would likely start from central carbon metabolism.

A plausible pathway could originate from α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. The pathway could proceed through the following hypothetical steps:

Reductive amination of α-ketoglutarate to form L-glutamic acid.

Acetylation of L-glutamic acid to yield N-acetyl-L-glutamic acid.

A two-step amidation of the two carboxyl groups of N-acetyl-L-glutamic acid to form this compound.

Alternatively, pathways starting from other precursors like those involved in the biosynthesis of aromatic amino acids, which also utilize intermediates from central metabolism, could be considered and engineered. nih.gov The biosynthesis of some natural products involves complex pathways that can serve as a blueprint for designing novel routes. nih.gov For instance, the biosynthesis of 2,3-diacetamido-2,3-dideoxy-d-glucuronic acid in Psychrobacter cryohalolentis K5T involves a series of enzymatic steps including dehydrogenation, amination, and acetylation of a UDP-sugar precursor, which showcases nature's ability to synthesize di-acetylated compounds. nih.gov

Once a potential pathway is identified, metabolic engineering strategies can be applied to optimize the production of this compound. This involves the genetic manipulation of the host organism to enhance the flux towards the target molecule and minimize the formation of competing byproducts. rsc.org

Enzyme Overexpression: The genes encoding the key enzymes in the proposed biosynthetic pathway would need to be introduced and overexpressed in the host organism. This can be achieved by using strong promoters and high-copy-number plasmids.

Elimination of Competing Pathways: To direct the metabolic flux towards the desired product, competing pathways that drain the precursors can be downregulated or knocked out. nih.gov

Cofactor Engineering: Many enzymatic reactions, particularly those involving ligases and reductases, require cofactors such as ATP and NAD(P)H. nih.gov Engineering the host's metabolism to improve the regeneration and supply of these cofactors can significantly boost product yields. nih.gov

Enzyme Engineering: The catalytic efficiency and substrate specificity of the biosynthetic enzymes can be improved through protein engineering techniques like directed evolution or structure-based rational design. pnnl.gov

By combining these strategies, it is theoretically possible to develop a microbial cell factory for the efficient and sustainable production of this compound from renewable feedstocks.

Host Strain Development and Fermentation Process Optimization for Yield Improvement

The industrial-scale production of this compound through enzymatic and biotechnological methods is currently an area of limited specific research in publicly available scientific literature. However, insights can be drawn from the biosynthesis of structurally related compounds, such as N-acetylglutaminylglutamine amide (NAGGN), a dipeptide accumulated by some bacteria under osmotic stress. The strategies for developing host strains and optimizing fermentation processes for such compounds provide a foundational framework that could be adapted for this compound production.

The development of robust host strains and the fine-tuning of fermentation parameters are critical for maximizing product yield, titer, and productivity, thereby ensuring economic viability. nih.govpnas.org This involves a multi-faceted approach, integrating metabolic engineering of the host organism with the optimization of the cultivation environment. researchgate.netresearchgate.net

Host Strain Development

The selection and genetic modification of a suitable microbial host are foundational to a successful biotechnological production process. For compounds derived from amino acids like glutamine, common industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum are often the hosts of choice due to their well-characterized genetics and metabolism, and their proven track record in large-scale fermentation. frontiersin.orgnih.govcaister.com

Table 1: Potential Host Strains and Genetic Modification Strategies

| Host Organism | Rationale for Selection | Potential Genetic Modifications |

| Corynebacterium glutamicum | Generally Recognized as Safe (GRAS) status; high-level producer of amino acids, particularly L-glutamate, a precursor. frontiersin.orgcaister.com | Overexpression of genes in the precursor supply pathway (e.g., glutamate (B1630785) synthesis). nih.gov Deletion of genes for competing pathways to channel metabolic flux towards the desired product. nih.gov Introduction of heterologous genes for the specific biosynthetic pathway of this compound. |

| Escherichia coli | Rapid growth, well-established genetic tools, and extensive use in producing a variety of biochemicals. nih.govnih.gov | Engineering of central metabolism to enhance the supply of precursors like acetyl-CoA and glutamine. procurementresource.com Deletion of byproduct-forming pathways. Introduction and optimization of the expression of the biosynthetic genes for the target compound. |

| Sinorhizobium meliloti & Pseudomonas aeruginosa | Natural producers of the related compound N-acetylglutaminylglutamine amide (NAGGN). pnas.org | Overexpression of the native asnO-ngg gene cluster responsible for NAGGN synthesis. pnas.org Deletion of regulatory elements that may limit production. |

The biosynthetic pathway for the related compound NAGGN in bacteria like Sinorhizobium meliloti involves the enzymes Ngg and AsnO. pnas.org The Ngg enzyme is bifunctional, catalyzing both the N-acetylation of a glutamine molecule and the formation of a peptide bond with a second glutamine to create N-acetylglutaminylglutamine (NAGG). pnas.org Subsequently, the AsnO enzyme, a glutamine amidotransferase, converts NAGG into NAGGN. pnas.org A potential strategy for this compound production would involve identifying and heterologously expressing the genes encoding the necessary enzymes in a suitable industrial host.

Fermentation Process Optimization

Once a promising host strain has been developed, the next critical step is to optimize the fermentation process to maximize the yield and productivity of this compound. This involves the systematic adjustment of various physical and chemical parameters of the cultivation environment. vulcanchem.commicrobiologyresearch.org

Key parameters that are typically optimized include:

Media Composition: The carbon source (e.g., glucose, glycerol), nitrogen source (e.g., ammonia, yeast extract), and the presence of essential minerals and vitamins are crucial for cell growth and product formation.

Temperature: Each microorganism has an optimal temperature range for growth and enzymatic activity.

pH: Maintaining the pH of the culture medium within a narrow range is often critical for enzyme function and cell viability.

Aeration and Agitation: For aerobic fermentations, the dissolved oxygen concentration is a key parameter that affects cell metabolism and product synthesis.

Table 2: General Fermentation Parameter Optimization

| Parameter | Typical Range for E. coli | Typical Range for C. glutamicum | Impact on Production |

| Temperature (°C) | 30 - 37 | 30 - 33 | Affects enzyme kinetics and cell growth rate. |

| pH | 6.5 - 7.5 | 6.8 - 7.2 | Influences enzyme activity and nutrient uptake. |

| Carbon Source | Glucose, Glycerol | Glucose, Sucrose | Primary source of carbon for cell mass and product synthesis. |

| Nitrogen Source | Ammonium (B1175870) salts, Yeast extract | Ammonium salts, Urea | Essential for the synthesis of amino acids and other nitrogen-containing compounds. |

| Dissolved Oxygen (%) | 20 - 40 | 20 - 30 | Crucial for aerobic respiration and energy generation. |

The optimization of these parameters is often carried out using statistical methods such as Response Surface Methodology (RSM) to identify the optimal conditions for maximizing product yield. nih.gov For instance, a study on the production of an antibacterial metabolite by Streptomyces sp. demonstrated a 12.33% increase in activity after optimizing fermentation conditions using RSM. nih.gov

Biochemical Roles and Metabolic Interconnections of 2 Acetamidopentanediamide

Investigation of Cellular Metabolic Pathways and Intermediacy

The integration of any compound into the complex web of cellular metabolism is a critical determinant of its biological activity. wikipedia.org This section explores the known and potential roles of 2-Acetamidopentanediamide within these pathways.

Integration and Impact within Central Metabolic Cycles

Central metabolic pathways, such as glycolysis and the citric acid cycle, are fundamental to cellular energy production and the generation of precursor molecules for biosynthesis. creative-proteomics.comlibretexts.org These interconnected reaction sequences are tightly regulated to maintain cellular homeostasis. wikipedia.orglimes-institut-bonn.de The introduction of an exogenous compound can potentially perturb these cycles, leading to various cellular responses.

Currently, there is a lack of specific research detailing the direct integration or impact of this compound on central metabolic cycles like the tricarboxylic acid (TCA) cycle or glycolysis. libretexts.org The core components of these pathways involve the conversion of key metabolites such as glucose, pyruvate, and acetyl-CoA to generate ATP and reducing equivalents. creative-proteomics.comlibretexts.org For a compound to integrate into these cycles, it would typically need to be a substrate for one of the pathway's enzymes or be metabolically converted into such a substrate. Without experimental evidence, any potential interaction of this compound with these central hubs of metabolism remains speculative.

Identification as a Potential Metabolic Precursor or Biosynthetic Intermediate

Metabolic precursors are molecules that can be converted into other, often more complex, molecules through a series of enzymatic reactions. nih.govnih.gov The identification of a compound as a metabolic precursor is crucial for understanding its role in anabolic pathways, which are responsible for synthesizing essential biomolecules. wikipedia.org

There is currently no direct scientific evidence to classify this compound as a known metabolic precursor or a biosynthetic intermediate in any established metabolic pathway. google.com Such a role would imply that it serves as a building block for the synthesis of other cellular components. For instance, in the biosynthesis of amino acids or other nitrogen-containing compounds, specific precursors are sequentially modified by enzymes to yield the final product. mdpi.com Further research, potentially utilizing techniques like metabolic flux analysis, would be necessary to determine if this compound participates in any biosynthetic routes.

Enzyme Inhibition Studies and Mechanistic Elucidation

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry for studying enzyme function and are the basis for many therapeutic drugs. nih.govresearchgate.net Inhibition can be either reversible or irreversible, with different mechanisms of action. libretexts.orglongdom.org

Identification of Specific Enzyme Targets and Interaction Modes

The identification of specific enzyme targets is a critical step in understanding the pharmacological or toxicological effects of a compound. nih.gov This often involves screening the compound against a panel of enzymes or using computational methods to predict potential binding partners.

To date, specific enzyme targets for this compound have not been reported in the scientific literature. A patent has listed the compound, but does not provide details on its specific biological targets or mechanisms of action. google.com The interaction between an inhibitor and an enzyme can occur at the active site, where the substrate normally binds (competitive inhibition), or at an allosteric site, which is a different location on the enzyme (non-competitive inhibition). researchgate.netsavemyexams.com Determining the specific enzyme targets and the mode of interaction is essential for characterizing the compound's biochemical profile.

Kinetic and Mechanistic Characterization of Enzyme-Compound Interactions

Enzyme kinetics provides a quantitative description of how enzymes bind to substrates and inhibitors and convert them into products. libretexts.org Key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) are used to characterize enzyme activity, while the inhibition constant (Ki) quantifies the potency of an inhibitor. libretexts.orglibretexts.org

As no specific enzyme targets for this compound have been identified, there is no available data on the kinetic and mechanistic characterization of its interactions with any enzyme. embopress.org Such studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. mit.edu This would allow for the determination of the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the affinity of the inhibitor for the enzyme. libretexts.orgnih.gov

Structural Basis for Enzyme Inhibition and Specificity

Understanding the three-dimensional structure of an enzyme-inhibitor complex provides invaluable insights into the molecular basis of inhibition and specificity. nih.govnih.gov Techniques such as X-ray crystallography and cryo-electron microscopy can reveal the precise interactions between the inhibitor and the amino acid residues of the enzyme's binding pocket. embopress.org

Given the absence of identified enzyme targets for this compound, there is no information on the structural basis for any potential enzyme inhibition. embopress.org Structural studies would be contingent on first identifying a specific enzyme that is inhibited by this compound and then successfully co-crystallizing the enzyme-inhibitor complex. nih.gov Such structural data would be instrumental in designing more potent and specific inhibitors in the future. nih.gov

Regulation of Key Biochemical Processes by this compound (if experimentally observed)

Extensive research of available scientific literature did not yield specific, experimentally observed data detailing the regulation of key biochemical processes by this compound. While the fundamental principles of biochemical pathway regulation are well-established, involving enzymes, coenzymes, and various influencing factors like temperature, pH, and substrate concentration, direct evidence linking this compound to the modulation of these pathways is not presently documented in the reviewed sources. monash.eduuoanbar.edu.iqyoutube.com Biochemical regulation is a complex process crucial for cellular efficiency, resource conservation, and adaptation to environmental changes. monash.edu It encompasses various mechanisms, including feedback inhibition and the control of enzyme activity, to maintain cellular homeostasis. uoanbar.edu.iq However, the specific role of this compound within this regulatory framework remains to be elucidated through future experimental studies.

Role in Microbial Metabolism and Host-Microbe Interactions (if relevant)

Currently, there is no specific information available in the reviewed scientific literature that delineates a role for this compound in microbial metabolism or host-microbe interactions. Microbial metabolism encompasses a vast array of biochemical reactions that are fundamental to the life of microorganisms, including processes for energy generation and the synthesis of essential cellular components. nih.govnih.gov These metabolic activities can significantly influence the host, and the intricate relationship between the host and its microbiota is a critical area of research. nih.govnih.govfrontiersin.org This symbiotic relationship can impact host physiology in numerous ways, from immune system development to nutrient processing. nih.govnih.gov Despite the importance of these interactions, the specific contribution or involvement of this compound in these complex biological systems has not been reported in the available literature.

Advanced Spectroscopic and Analytical Characterization of 2 Acetamidopentanediamide

Comprehensive Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformational Analysis

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering a wealth of information about molecular structure and dynamics. researchgate.netnih.gov For 2-Acetamidopentanediamide, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment. np-mrd.org

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons in the molecule. The chemical shifts in these spectra are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the acetyl methyl protons, the α-proton, the β- and γ-methylene protons, and the amide protons. The coupling patterns (splitting of signals) reveal which protons are adjacent to one another.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom, including the carbonyl carbons of the acetyl and amide groups, the α-carbon, and the carbons of the pentanediamide (B1580538) backbone.

2D NMR Spectroscopy: To definitively establish the connectivity, a series of 2D NMR experiments are conducted. np-mrd.organu.edu.au

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the sequence of protons along the carbon chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds like N-acetylglutamine, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (Acetyl) | ~2.0 | ~22.5 |

| α-CH | ~4.3 | ~54.0 |

| β-CH₂ | ~2.1 - 2.2 | ~27.0 |

| γ-CH₂ | ~2.3 | ~31.5 |

| C=O (Acetyl) | - | ~173.0 |

| C=O (α-Amide) | - | ~175.0 |

| C=O (γ-Amide) | - | ~178.0 |

| NH (Amide) | ~8.0 (α), ~7.5 and ~6.9 (γ) | - |

Note: Predicted values are based on known data for N-acetylglutamine and are subject to solvent effects and other experimental conditions.

For more complex structural problems or to enhance spectral resolution, advanced NMR pulse sequences can be employed. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. nih.gov Modern NMR data processing involves techniques such as zero-filling and apodization to improve the signal-to-noise ratio and resolve fine splitting patterns.

1D and 2D NMR Experiments for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scielo.br It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. scielo.br

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govsigmaaldrich.com For this compound (C₇H₁₃N₃O₃), the expected exact mass would be precisely measured to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. nih.gov This process provides detailed information about the structure of the parent ion by revealing its fragmentation pathways. scielo.brfrontiersin.org For this compound, MS/MS experiments would be conducted on the protonated molecule [M+H]⁺.

The fragmentation of N-acetylated amino acids and peptides is well-studied. nih.gov N-terminal acetylation is known to direct fragmentation, often leading to the formation of a prominent b₁ ion. nih.gov In the case of this compound, characteristic fragmentation would involve the loss of ammonia (B1221849) (NH₃) and water (H₂O) from the amide groups, as well as cleavages along the carbon backbone. Based on studies of N-acetylglutamine, a key fragmentation pathway for this compound would likely involve the transition of the precursor ion to a stable product ion. nih.gov

A table of expected major fragment ions for this compound in an MS/MS experiment is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Expected Fragment m/z |

| 188.1035 ([M+H]⁺) | [M+H - NH₃]⁺ | NH₃ | 171.0770 |

| 188.1035 ([M+H]⁺) | [M+H - H₂O]⁺ | H₂O | 170.0929 |

| 188.1035 ([M+H]⁺) | [b₁ ion]⁺ | C₅H₉N₂O₂ | 43.0184 |

| 188.1035 ([M+H]⁺) | [M+H - CH₂CONH₂]⁺ | CH₂CONH₂ | 129.0664 |

| 188.1035 ([M+H]⁺) | [M+H - NH₂CO - NH₃]⁺ | NH₂CO, NH₃ | 128.0606 |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Based on a comprehensive search of scientific literature, there is a significant lack of detailed published data on the advanced spectroscopic and analytical characterization of the specific compound this compound (also known as N-acetylglutaminamide).

Consequently, it is not possible to provide a detailed article that adheres to the requested outline, as the necessary scientific information for the following sections has not been found in published research:

Infrared (IR) and Raman Spectroscopy: No specific spectra, vibrational mode assignments, or studies on conformational dependence were found.

X-ray Crystallography: No published reports on the single-crystal X-ray diffraction or solid-state structure determination were identified.

Electron Diffraction (ED): There is no available literature on the use of electron diffraction for the analysis of this compound.

Chromatographic Separation: Although liquid chromatography is mentioned for purity analysis in a patent, detailed methods (e.g., HPLC/UPLC conditions) or applications of gas chromatography for volatile derivatives are not described in the available literature. google.com

Therefore, the construction of an authoritative article with the specified detailed content and data tables is not feasible at this time due to the absence of foundational research on the topic.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

Chromatographic Separation and Detection Methods

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. For a polar, non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical choice, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used following chemical modification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is exceptionally well-suited for the analysis of polar, thermally unstable, and high-molecular-weight compounds. shimadzu.com The technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. jfda-online.com

Separation: Due to its polarity, this compound may exhibit poor retention on traditional reversed-phase (e.g., C18) columns. Therefore, alternative chromatographic strategies are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for retaining and separating very polar compounds. jfda-online.com Alternatively, reversed-phase chromatography can be used with mobile phases containing no or low concentrations of organic solvent or by employing polar-embedded or polar-endcapped columns.

Ionization and Detection: Atmospheric Pressure Ionization (API) techniques are used to interface the LC with the mass spectrometer. shimadzu.com Electrospray Ionization (ESI) is the most common method for polar molecules and would likely be used in positive ion mode to generate the protonated molecular ion [M+H]⁺ of this compound. Detection is typically achieved using a triple quadrupole (QqQ) mass spectrometer for quantitative analysis in Multiple Reaction Monitoring (MRM) mode or a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements and qualitative analysis. jfda-online.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.comjapsonline.com Direct analysis of this compound by GC-MS is generally not feasible due to its expected low volatility and potential for thermal degradation in the heated GC inlet. researchgate.net

Derivatization: To make the analyte suitable for GC analysis, a chemical derivatization step is required. researchgate.net This process modifies the functional groups (amides) to increase volatility and thermal stability. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This chemical modification, however, adds complexity and potential for artifacts in the analytical procedure. researchgate.net

Analysis: Once derivatized, the compound can be separated on a capillary GC column and detected by the mass spectrometer. biomedpharmajournal.org GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for library matching and identification. japsonline.com

Table 1: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Analyte Suitability | Ideal for polar, non-volatile compounds. Direct analysis is possible. | Requires volatile and thermally stable compounds. |

| Sample Preparation | Simpler; often involves "dilute-and-shoot" or solid-phase extraction. | Requires a mandatory, often complex, derivatization step. researchgate.net |

| Separation Mode | HILIC or specific reversed-phase methods. jfda-online.com | Capillary Gas Chromatography. biomedpharmajournal.org |

| Ionization | Soft ionization (e.g., ESI), preserves molecular ion. | Hard ionization (Electron Ionization - EI), extensive fragmentation. |

| Primary Application | Preferred for quantitative and qualitative analysis in biological and complex matrices. nih.gov | Used when high chromatographic efficiency is needed and derivatization is feasible. thermofisher.com |

Advanced Analytical Methodologies and Chemometric Applications

Beyond the initial detection and separation, advanced methodologies are required to develop robust analytical procedures for both qualitative and quantitative purposes. When dealing with complex datasets generated from spectroscopic instruments, chemometrics becomes an essential tool for data interpretation and model building. mdpi.com

Development of Qualitative and Quantitative Analytical Procedures

The development of a reliable analytical method is a multi-step process that establishes procedures for the consistent identification and measurement of the target analyte.

Qualitative Analysis

The definitive identification of this compound in a sample is typically achieved using LC-MS/MS. The process relies on a combination of chromatographic retention time and mass spectral data. nih.gov In a typical tandem MS experiment, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are scanned in the third quadrupole. The specific pattern of product ions serves as a molecular fingerprint for confirmation.

Table 2: Hypothetical LC-MS/MS Parameters for Qualitative Identification of this compound (Based on a molecular formula of C₇H₁₃N₃O₃ with a monoisotopic mass of 187.0957 Da)

| Parameter | Value | Description |

|---|---|---|

| Precursor Ion (Q1) | m/z 188.1 | The protonated molecule [M+H]⁺. |

| Product Ion 1 (Q3) | Hypothetical m/z | A major fragment ion resulting from a characteristic neutral loss (e.g., loss of H₂O or NH₃). |

| Product Ion 2 (Q3) | Hypothetical m/z | A second fragment ion used for confirmation. |

| Retention Time | Analyte-specific | Determined by the specific chromatographic conditions (column, mobile phase, etc.). |

Quantitative Analysis

Quantitative analysis aims to determine the exact concentration of this compound in a sample. LC-MS/MS operating in MRM mode is the gold standard for this purpose due to its high selectivity and sensitivity. jfda-online.comnih.gov The development of a quantitative method involves:

Sample Preparation: Extracting the analyte from the sample matrix (e.g., plasma, tissue) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Internal Standard: Adding a known amount of an internal standard (IS) to all samples, calibrators, and quality controls. An isotopically labeled version of this compound is the ideal IS as it co-elutes and compensates for matrix effects and variability. europa.eu

Calibration Curve: Preparing a series of calibration standards with known concentrations of the analyte in a representative blank matrix. The instrument response (peak area ratio of analyte to IS) is plotted against concentration to create a calibration curve. nih.govnih.gov

Quantification: The concentration in unknown samples is calculated by interpolating their response from the calibration curve.

Table 3: Example of a Calibration Curve Data for Quantitative Analysis

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 1,550 | 105,000 | 0.0148 |

| 5.0 | 7,900 | 107,000 | 0.0738 |

| 25.0 | 41,500 | 109,000 | 0.3807 |

| 100.0 | 168,000 | 106,000 | 1.5849 |

| 500.0 | 855,000 | 108,000 | 7.9167 |

| Linearity | R² > 0.99 | | |

Multivariate Data Analysis (MVA) and Chemometrics in Complex Spectral Data Interpretation

When analytical instruments produce large amounts of data, such as full-scan mass spectra or near-infrared (NIR) spectra across many samples, interpreting the data manually becomes impossible. Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. redalyc.orgbitsathy.ac.in

Exploratory Data Analysis: Unsupervised methods like Principal Component Analysis (PCA) are used to visualize the inherent structure in the data. bitsathy.ac.in PCA can reveal groupings, trends, or outliers in samples without prior knowledge of the sample classes, helping to identify patterns related to the concentration of this compound or other variables. researchgate.net

Classification and Calibration: Supervised methods are used to build predictive models. mdpi.com

Partial Least Squares Discriminant Analysis (PLS-DA) can be used to build a model that classifies samples into predefined groups (e.g., high vs. low concentration). redalyc.org

Partial Least Squares (PLS) Regression is a powerful technique for creating calibration models that correlate spectral data (the predictor variables, X) with a measured property, such as the concentration of this compound determined by a reference LC-MS method (the response variable, Y). redalyc.orgspectroscopyonline.com This is particularly useful in process analytical technology (PAT) for real-time monitoring.

Table 4: Common Chemometric Techniques and Their Applications

| Technique | Type | Primary Application | Example |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, dimensionality reduction, outlier detection. bitsathy.ac.in | Visualizing if different batches of a product containing this compound form distinct clusters based on their spectral fingerprints. |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative prediction, multivariate calibration. redalyc.org | Building a model to predict the concentration of this compound in a mixture using its NIR spectrum. |

| PLS-Discriminant Analysis (PLS-DA) | Supervised | Classification, sample discrimination. redalyc.org | Classifying raw materials as acceptable or unacceptable based on spectral data correlated with impurity levels. |

Method Validation and Performance Metrics in Analytical Chemistry

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. fda.gov International guidelines, such as those from the International Council for Harmonisation (ICH), outline the necessary validation characteristics. ich.orgeuropa.eu

The objective of validation is to demonstrate that the analytical procedure is fit for its purpose. fda.gov This involves evaluating a set of performance metrics:

Specificity/Selectivity: The ability of the method to measure the analyte accurately and specifically in the presence of other components, such as impurities, degradation products, or matrix components. fda.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.govich.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the calibration curve data. nih.govich.org

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. europa.eu

LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. europa.eu

Table 5: Typical Performance Metrics and Acceptance Criteria for a Validated Bioanalytical LC-MS/MS Method

| Validation Parameter | Metric | Typical Acceptance Criteria (based on FDA/EMA guidelines) |

|---|---|---|

| Accuracy | % Recovery | Within ±15% of the nominal value (±20% at the LOQ). |

| Precision | % RSD or % CV | ≤15% (≤20% at the LOQ). nih.gov |

| Linearity | Coefficient of Determination (R²) | ≥ 0.99. nih.gov |

| Specificity | Interference | No significant interfering peaks at the retention time of the analyte and IS in blank samples. fda.gov |

| LOQ | Signal-to-Noise Ratio (S/N) | Analyte response should be at least 5-10 times that of the blank matrix. |

| Stability | % Change | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions. nih.gov |

Theoretical and Computational Investigations of 2 Acetamidopentanediamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, energy levels, and electron distribution.

The ground state analysis of 2-Acetamidopentanediamide would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Density Functional Theory (DFT) is a popular method for such investigations, balancing computational cost with accuracy. mdpi.comenu.kz Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are capable of providing reliable geometric parameters (bond lengths, bond angles, and dihedral angles) and thermodynamic properties. enu.kzmdpi.com For instance, a DFT study on various forms of glutamine, a closely related structure, successfully used the B3LYP/6-311G++(d,p) level of theory to analyze its structure and electronic properties. enu.kz

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy by making fewer approximations than DFT. nih.gov These methods are computationally more demanding but are valuable for benchmarking DFT results and for systems where electron correlation is particularly important. A study on N-acetylglycine, for example, employed MP2/6-31++G** to locate stable conformations. nih.govacs.org For this compound, such calculations would elucidate the subtle interplay of forces, including intramolecular hydrogen bonding, that determines its preferred shape.

Table 1: Representative Theoretical Methods for Ground State Analysis

| Method Type | Common Functionals/Levels | Basis Set Example | Typical Application for this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, ωB97XD, M06-2X | 6-311++G(d,p) | Geometry optimization, thermodynamic properties (enthalpy, Gibbs free energy), electronic properties (dipole moment, polarizability). mdpi.comenu.kzacs.org |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmdpi.com

The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic transitions and chemical reactions. For this compound, the HOMO would likely be localized on the amide groups, which are rich in electrons, while the LUMO might be distributed across the carbonyl carbons. FMO analysis provides a framework for predicting how the molecule would interact with electrophiles and nucleophiles. researchgate.net DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. enu.kzsciforum.net

Table 2: Hypothetical Frontier Orbital Data for this compound (Note: These values are illustrative, based on typical results for similar molecules like N-acetyl amino acid amides.)

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.2 | Energy of the highest occupied molecular orbital; indicates electron-donating capability. mdpi.com |

| ELUMO | 1.5 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting capability. mdpi.com |

Quantum chemical calculations are highly effective at predicting spectroscopic features. After a geometry optimization, a frequency calculation using DFT can predict the infrared (IR) and Raman spectra. nih.govmuthayammal.in These calculations yield vibrational modes and their corresponding frequencies and intensities, which can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations, such as the N-H and C=O stretches of the amide groups. mdpi.comnih.gov Studies on similar amide-containing molecules have shown excellent agreement between DFT-calculated and experimental spectra. nih.govnih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). muthayammal.inresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized structure of this compound, one can obtain theoretical chemical shifts that are invaluable for interpreting experimental NMR spectra and confirming stereochemical assignments. researchgate.net

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the conformational landscape and dynamic behavior of molecules over time.

This compound has several rotatable bonds, leading to a large number of possible conformations. A systematic conformational analysis would be performed to identify the low-energy structures. This can be initiated by rotating key dihedral angles and performing geometry optimizations on the resulting structures using a computationally efficient method like DFT or a high-quality molecular mechanics force field. nih.govbeilstein-journals.org Studies on N-acetylated amino acid amides have successfully mapped their complex potential energy surfaces, revealing multiple stable conformers stabilized by intramolecular hydrogen bonds. nih.govacs.org

Molecular Dynamics (MD) simulations would provide insight into the dynamic behavior of this compound in different environments, such as in a vacuum or solvated in water. uzh.ch MD simulations solve Newton's equations of motion for the atoms in the system over a period of time, revealing how the molecule moves, flexes, and interacts with its surroundings. nih.govaip.org This approach is critical for understanding how the molecule samples different conformations at a given temperature and how solvent molecules influence its structure and hydrogen-bonding patterns. scispace.comnih.gov

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond of the backbone. |

| ψ (psi) | N-Cα-C'-N | Defines the rotation around the Cα-C' bond of the backbone. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the rotation of the side chain around the Cα-Cβ bond. |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Defines the rotation of the side chain around the Cβ-Cγ bond. |

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound, such as hydrolysis of its amide bonds. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. rsc.orgrsc.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

DFT calculations are widely used to determine the geometry and energy of transition states. acs.org Finding a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. nih.gov Such studies on related amide systems have elucidated detailed mechanisms for amide bond formation and cleavage, often revealing the role of catalysts or assisting molecules. rsc.orgnih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

Structure-Activity/Reactivity Relationships Derived from Computational Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgresearchgate.net By analyzing how variations in molecular structure affect a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For this compound, a QSAR study would involve creating a dataset of structurally similar molecules with known activities against a specific target. Molecular descriptors, which are numerical representations of molecular properties, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

Another layer of theoretical investigation involves quantum chemical calculations, often using Density Functional Theory (DFT). nih.govresearchgate.net These calculations can provide insights into the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological targets. dergipark.org.tr Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Quantum Chemical Parameter | Calculated Value (Arbitrary Units) | Implication |

| EHOMO | -0.25 | Electron-donating capacity |

| ELUMO | 0.10 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 0.35 | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and potential for polar interactions |